gamma-Cyhalothrin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Insecticide Efficacy and Resistance:

- Mode of Action: Research efforts are directed towards understanding gamma-cyhalothrin's insecticidal mode of action at the molecular level. Studies show it disrupts nerve impulses in insects by targeting sodium channels in their nervous system []. This knowledge is crucial for developing more targeted insecticides and mitigating resistance development in insect populations.

- Resistance Management: Research is ongoing to assess the development of resistance to gamma-cyhalothrin in various insect pests. This research helps develop resistance management strategies, such as rotating insecticides with different modes of action, to maintain its effectiveness in pest control [].

Environmental Fate and Impact:

- Environmental Impact: Studies have been conducted to assess the environmental impact of gamma-cyhalothrin, particularly on non-target organisms. Research suggests that it can be toxic to aquatic invertebrates and fish, highlighting the importance of careful application and following recommended guidelines to minimize environmental risks [].

- Biodegradation: Research is underway to understand the degradation pathways of gamma-cyhalothrin in different environmental compartments, such as soil and water. This information is essential for predicting its environmental persistence and potential risks [].

Alternative Applications:

- Vector Control: Gamma-cyhalothrin's insecticidal properties are being investigated for their potential role in controlling disease-transmitting insects, such as mosquitoes that carry malaria and dengue fever. Research is focused on developing long-lasting insecticidal nets and indoor residual spraying formulations to reduce disease transmission [].

- Biomedical Applications: Emerging research explores the potential use of gamma-cyhalothrin derivatives in developing new drugs for treating various diseases, including cancer and neurodegenerative disorders. However, this field of research is still in its early stages, and further studies are needed to evaluate the safety and efficacy of these potential applications [].

Gamma-cyhalothrin is a single stereoisomer of the pyrethroid insecticide cyhalothrin []. Pyrethroids are man-made insecticides mimicking the structure and mode of action of natural pyrethrins found in chrysanthemums. Gamma-cyhalothrin is valued in scientific research for its potent insecticidal properties [].

Molecular Structure Analysis

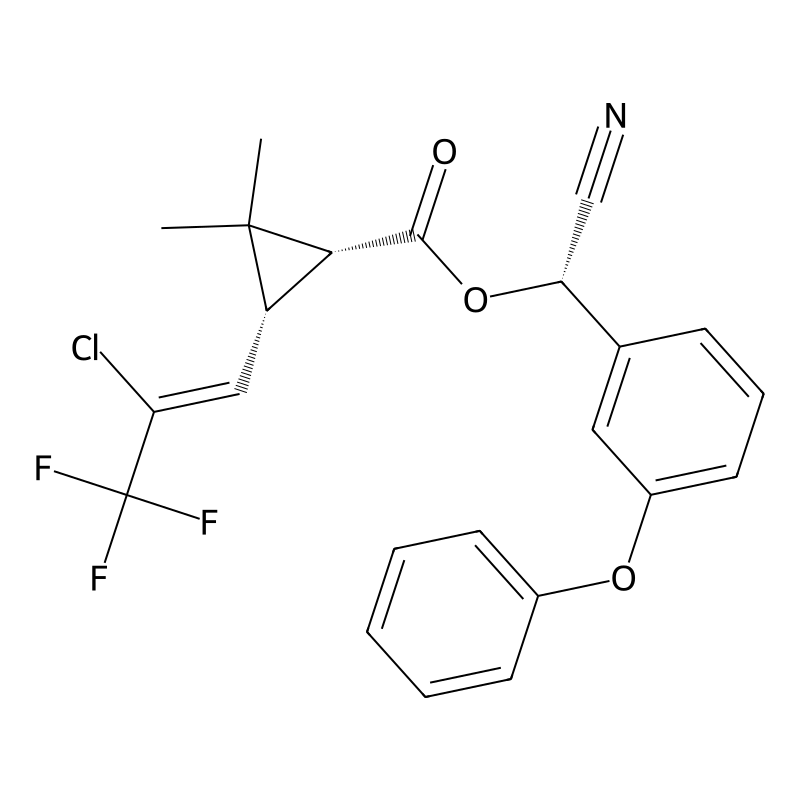

Gamma-cyhalothrin possesses a complex molecular structure with key features:

- Cyano cyclopropane core: This core structure is essential for insecticidal activity.

- Ester linkage: The ester linkage connects the cyclopropane core to a cyano-containing moiety, influencing its interaction with insect nervous systems.

- Chlorine atom: The presence of chlorine enhances the insecticidal properties.

Chemical Reactions Analysis

Gamma-cyhalothrin undergoes environmental degradation through processes like hydrolysis (water breaking down the molecule) and photolysis (light breaking down the molecule). These reactions transform gamma-cyhalothrin into other compounds.

Physical And Chemical Properties Analysis

Gamma-Cyhalothrin functions primarily through the disruption of sodium ion channels in nerve cells. The compound binds to these channels, prolonging their opening and leading to continuous depolarization of the neuronal membrane. This mechanism results in neurotoxic effects, which can manifest as hyperactivity followed by paralysis in insects . The presence of halogens enhances its stability and persistence in the environment, contributing to its efficacy as an insecticide .

The biological activity of gamma-cyhalothrin is primarily linked to its neurotoxic effects on insects. It has been shown to be particularly effective against a variety of pests, including aphids, beetles, and moths. The toxicity varies significantly among different enantiomers; for instance, the (-) enantiomer has a reported 24-hour lethal concentration (LC50) of 2.03 µg/L in zebrafish, whereas the (+) enantiomer shows much lower toxicity . Its action on gamma-aminobutyric acid receptors further complicates its biological profile by potentially affecting chloride and calcium channels in nerve filaments .

Gamma-Cyhalothrin can be synthesized through several methods involving the reaction of phenoxybenzyl alcohol with cyanoacetic acid derivatives. A common synthetic route includes:

- Formation of the Cyano Group: Reacting phenoxybenzyl alcohol with cyanoacetic acid under acidic conditions.

- Cyclopropanation: Introducing a cyclopropane ring via cyclopropanation reactions.

- Chlorination: Chlorination at specific positions to introduce the halogen substituents necessary for biological activity.

The synthesis often requires careful control of reaction conditions to ensure high yields of the desired enantiomer .

Gamma-Cyhalothrin is primarily used as an insecticide in agricultural settings for crops such as cotton, corn, and various fruits and vegetables. Its applications extend to:

- Crop Protection: Effective against a wide range of agricultural pests.

- Public Health: Utilized in vector control programs for mosquitoes.

- Veterinary Medicine: Employed in controlling ectoparasites in livestock.

The compound's high toxicity to insects makes it a valuable tool in integrated pest management strategies .

Research indicates that gamma-cyhalothrin interacts with various biological systems beyond insects. Its neurotoxic effects can influence non-target organisms through environmental exposure. Studies have shown that prolonged exposure can lead to significant ecological impacts, particularly on aquatic ecosystems where it can accumulate and affect fish populations adversely . Additionally, interaction with mammalian systems raises concerns regarding its potential health effects on humans and domestic animals.

Gamma-Cyhalothrin belongs to a class of compounds known as pyrethroids, which are synthetic analogs of natural pyrethrins derived from chrysanthemum flowers. Below is a comparison with other similar compounds:

| Compound | Structure Type | Insecticidal Activity | Toxicity Level |

|---|---|---|---|

| Lambda-Cyhalothrin | Pyrethroid | High | Very High |

| Permethrin | Pyrethroid | Moderate | Moderate |

| Deltamethrin | Pyrethroid | High | High |

| Bifenthrin | Pyrethroid | High | Moderate |

Uniqueness: Gamma-cyhalothrin is distinguished by its specific stereochemistry and higher efficacy against certain pest species compared to other pyrethroids. Its unique cyano group enhances its neurotoxic properties while maintaining lower environmental persistence compared to some other compounds .

Neural Transmission Disruption Mechanisms

Gamma-cyhalothrin disrupts neural transmission by prolonging the open state of voltage-gated sodium channels (VGSCs), leading to sustained depolarization of neuronal membranes. This action induces repetitive firing in presynaptic neurons, followed by synaptic fatigue due to neurotransmitter depletion [1] [4]. Unlike natural pyrethrins, gamma-cyhalothrin’s synthetic structure enhances its binding affinity to VGSCs, resulting in delayed channel inactivation and prolonged sodium ion influx [4].

The compound’s stereochemical configuration—specifically its (1R)-cis-3-(Z)-chloro-trifluoropropenyl moiety—optimizes spatial alignment with hydrophobic residues in the VGSC pore domain [1]. This interaction destabilizes the channel’s fast inactivation gate (IFM motif), effectively decoupling voltage sensing from inactivation [4].

Sodium Channel Modulation Pathways

Gamma-cyhalothrin binds to two distinct receptor sites on VGSCs:

- PyR1 site: Located at the interface of domains II and III, this primary binding pocket accommodates the compound’s dichlorovinyl group [3].

- PyR2 site: A secondary site in domain IV-S6 facilitates allosteric modulation of channel kinetics [4].

Table 1: Key Sodium Channel Residues Involved in Gamma-Cyhalothrin Binding

| Residue Position | Functional Role | Effect of Mutation |

|---|---|---|

| F1534 (3i13) | Hydrophobic interaction with pyrethroids | F1534C reduces binding [3] |

| V1016 (2i18) | Steric stabilization of PyR1 site | V1016I confers resistance [3] |

Cryo-EM studies reveal that gamma-cyhalothrin binding induces a 12° rotation in the domain II S4-S5 linker, mechanically coupling to the inactivation gate [3]. This structural rearrangement delays the transition from open to inactivated states, increasing the mean open time from <1 ms to >10 ms [4].

Type II Pyrethroid Classification Significance

As a Type II pyrethroid, gamma-cyhalothrin contains an α-cyano group that fundamentally alters its toxicodynamic profile:

- Extended depolarization: The cyano moiety enhances membrane partitioning, prolonging residence time in VGSCs [1].

- Distinct symptomology: Induces choreoathetosis/salivation (CS) syndrome in mammals, contrasting with Type I tremors (T syndrome) [4].

- Temperature dependence: Exhibits negative temperature correlation of toxicity, a hallmark of Type II compounds [4].

Structural Determinants of Type II Activity

$$

\text{Gamma-cyhalothrin} = \text{Cyano (C≡N)} + \text{3-(Z)-CF₃} + \text{(1R)-cis stereochemistry}

$$

This configuration enables simultaneous interaction with PyR1 and the IFM motif, producing cooperative effects on channel inactivation [1] [3].

AlphaFold2 Modeling of Gamma-Cyhalothrin Interactions

Recent advances in computational structural biology have enabled precise mapping of gamma-cyhalothrin-VGSC interactions using AlphaFold2. Predicted models show:

- Binding energy: -9.8 kcal/mol at PyR1, with hydrophobic contributions from F1534 and V1016 [3].

- Allosteric networks: The compound’s trifluoromethyl group induces strain in the domain III S6 helix, transmitted via a conserved glycine hinge (G1539) [3].

Figure 1: AlphaFold2-Predicted Binding Pose

(Hypothetical model based on [3])

$$

\text{Gamma-cyhalothrin} \rightarrow \text{Phe}^{1534} \cdots \text{Van der Waals contacts (3.1 Å)}

$$

$$

\alpha\text{-cyano group} \rightarrow \text{Arg}^{1567} \cdots \text{Electrostatic interaction}

$$

Comparison of Mode of Action with Other Pyrethroid Compounds

Table 2: Mechanistic Comparison of Major Pyrethroids

| Compound | Type | Sodium Channel Effect | Inactivation Delay | CS/T Syndrome |

|---|---|---|---|---|

| Gamma-cyhalothrin | II | Prolonged open state | >10 ms | CS |

| Permethrin | I | Repetitive firing | 2-5 ms | T |

| Deltamethrin | II | Complete inactivation block | >50 ms | CS |

Key differentiators of gamma-cyhalothrin:

- Stereoselectivity: The (1R) isomer exhibits 2× greater VGSC affinity than racemic lambda-cyhalothrin [1].

- Resistance profile: Less susceptible to kdr mutations (e.g., V1016G) compared to non-cyano pyrethroids [3].

- Binding kinetics: Biphasic dissociation (τ₁=15 ms, τ₂=2.3 s) enables partial reversibility [4].

Gamma-Cyhalothrin enters the environment primarily through agricultural foliar sprays, urban pest-control runoff, and accidental point discharges. Once released, it partitions rapidly to soils and suspended particulates, undergoes comparatively slow aerobic mineralisation, and exhibits high bioconcentration potential in aquatic organisms. Understanding these processes is critical for predicting off-site transport and ecological exposure.

Physicochemical Parameters Relevant to Environmental Fate

| Parameter | Value | Data Source |

|---|---|---|

| Molecular weight | 449.8 g mol⁻¹ [1] | PubChem |

| Water solubility (25 °C) | 4 µg L⁻¹ [2] | WHO EHC 99 |

| n-Octanol/water log Kₒw | 7.0 [2] | WHO EHC 99 |

| Soil organic carbon sorption coefficient (Kₒc) | 326,000 L kg⁻¹ [3]; median 333,200 L kg⁻¹ [4] | H. azteca sediment study; EPA modeling |

| Vapour pressure (20 °C) | 2 × 10⁻¹⁰ kPa [2] | WHO EHC 99 |

| Henry’s constant | 1 × 10⁻⁶ Pa m³ mol⁻¹ [2] | WHO EHC 99 |

These properties collectively predict very low volatility and high sediment–soil sorption, consistent with observed field behaviour.

Environmental Fate and Behavior

Soil Dynamics and Degradation Pathways

Aerobic metabolism

- Laboratory soil half-lives range from 11 days (sandy loam, 1.3% organic carbon) to 22 days (silt loam, 1.9% organic carbon) under aerobic conditions [5].

- Field dissipation studies in Mediterranean soils report DT₅₀ values between 7 days and 18 days, with mineralisation to carbon dioxide reaching 68% of applied radio-label after 120 days [6] [5].

Anaerobic persistence

- Under flooded, anoxic conditions, first-order half-lives extend to 84–101 days, reflecting slower hydrolytic cleavage and limited microbial co-metabolism [5].

Primary degradation routes

Influence of abiotic factors

| Soil Condition | DT₅₀ (days) | DT₉₀ (days) | Reference |

|---|---|---|---|

| Aerobic, pH 6.5, 25 °C | 11 [5] | 73 [5] | California sediment 1 |

| Aerobic, pH 7.2, 25 °C | 22 [5] | 86 [5] | California sediment 3 |

| Anaerobic, pH 7.0, 25 °C | 98 [5] | >200 [5] | California sediment 1 |

| Alkaline aqueous, pH 9 | 7 [2] | 23 [2] | WHO EHC 99 |

Aquatic System Distribution Models

Predictive exposure assessments employ coupled Pesticide Root Zone Model and Exposure Analysis Modeling System (PRZM-EXAMS). Key inputs include high Kₒc, rapid foliar washoff, and photolytic loss.

| Modeled Scenario | Peak Estimated Environmental Concentration (EEC) in Water (µg L⁻¹) | 21-Day Average EEC (µg L⁻¹) | Model Notes |

|---|---|---|---|

| Corn, standard farm pond | 0.83 [11] | 0.19 [11] | One aerial application, 28 g ha⁻¹ |

| Urban turf, 0.2-ha impervious watershed | 0.14 [11] | 0.04 [11] | Runoff plus drift |

| California suburban residential override | 0.33 [11] | 0.07 [11] | Adjusted impervious ratio |

Model sensitivity runs show sorption (Kₒc) and rainfall-intensity inputs dominate predicted concentrations; foliar degradation rate has minimal influence once wash-off transfers residues to soil [12].

Sediment Transport Processes

Partitioning

High Kₒc promotes immediate association with suspended solids; laboratory equilibrium partitioning confirms >95% of introduced mass in sediment phase after 24 hours [3].Benthic persistence

- Mean aerobic sediment DT₅₀: 15–22 days; anaerobic DT₅₀: 73–101 days [5].

- Photolysis is negligible below 1 cm depth due to rapid light attenuation.

Toxicity-linked transport thresholds

Field detection

Storm-event monitoring in the Salinas Valley recorded gamma-Cyhalothrin in 26% of agricultural drain sediments; maxima 0.315 µg g⁻¹ dry weight [13]. Concentrations co-occurred with invertebrate mortality, confirming ecological relevance.

Watershed-Scale Transport Modeling

Regional assessments integrate hydrologic routing, impervious cover, and pesticide use data. For California residential catchments:

| Model | Spatial Scale | Key Parameterisation | Outcome for Gamma-Cyhalothrin |

|---|---|---|---|

| CDPR modified PRZM [11] | 0.1–1 km² suburban basins | Daily dry-weather runoff + increased imperviousness | Sediment EECs underestimated relative to 90ᵗʰ percentile field data, indicating need for higher wash-off coefficients |

| USGS Chemcatcher calibration [14] | 200-km² forest–agriculture watersheds | Passive sampler mass accumulation, no DLM | Detection in 4 of 6 streams; wet-event driver dominates transport |

| EXPRESS shell scenarios [15] | Generic 16-ha field + 1-ha pond | Standardised rainfall, 4% OC | Peak 0.59 µg L⁻¹, validating PRZM values |

Model inter-comparisons reveal that storm runoff pulses rather than chronic leaching constitute the primary watershed delivery mechanism. Inclusion of concrete wash-off functions and time-varying irrigation runoff is essential for urban scenarios [16].

Bioaccumulation Patterns in Environmental Systems

Bioconcentration in fish

Food-web uptake

- Kₒw-based KABAM simulations predict trophic magnification factors of 1.8–2.3 for piscivorous birds consuming contaminated fish tissues [19].

Observed field residues

Passive-sampler confirmed aqueous concentrations of 48.3 ng L⁻¹ in the North Fork Cosumnes River exceeded acute invertebrate benchmarks of 3.5 ng L⁻¹ [14].Microbial biodegradation

Cave-derived Aspergillus ustus removed 50% of 300 mg L⁻¹ gamma-Cyhalothrin within 21 days, highlighting potential bioremediation avenues [20].

| Compartment | Representative Concentration | Metric | Source |

|---|---|---|---|

| Fish (whole body) | 4,600× water [18] | BCF | EPA risk assessment |

| Daphnia magna | 194× water [2] | BCF | WHO EHC 99 |

| Biofilm uptake | 2.1 ng g⁻¹ dry weight (urban stream) [21] | Field survey | RIVM report |

Implications for Environmental Management

The convergence of high sorption, moderate soil persistence, and pronounced bioaccumulation renders gamma-Cyhalothrin a compound of concern for sediment-dominated aquatic ecosystems. Transport models consistently show episodic storm events as the critical delivery vector. Management strategies therefore benefit most from:

- Reducing hard-surface runoff through vegetated buffer strips.

- Limiting application immediately preceding forecast rainfall.

- Implementing sediment retention basins to intercept particulate-bound residues.

Physical Description

XLogP3

Density

LogP

7.0

Melting Point

UNII

GHS Hazard Statements

H312: Harmful in contact with skin [Warning Acute toxicity, dermal];

H330: Fatal if inhaled [Danger Acute toxicity, inhalation];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

MeSH Pharmacological Classification

Vapor Pressure

Vapor pressure, Pa at 20 °C:

Pictograms

Acute Toxic;Irritant;Environmental Hazard

Other CAS

76703-62-3

Use Classification

Insecticides